

An In-Depth Technical Guide to 1-Benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-benzylpiperidine-4-carboxamide

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This technical guide provides a comprehensive overview of 1-benzylpiperidine-4-carboxamide, a piperidine derivative of interest in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential mechanism of action as a cholinesterase inhibitor, a target relevant to the treatment of Alzheimer's disease.

Chemical Identity and Structure

The nomenclature and structural representation of 1-benzylpiperidine-4-carboxamide are fundamental to its identification and characterization in a research setting.

IUPAC Name: 1-benzylpiperidine-4-carboxamide[1]

Chemical Structure:

Caption: 2D Chemical Structure of 1-benzylpiperidine-4-carboxamide.

Physicochemical Properties

A summary of the key physicochemical properties of 1-benzylpiperidine-4-carboxamide is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling.



Property	Value	Reference
Molecular Formula	C13H18N2O	[1]
Molecular Weight	218.29 g/mol	[1]
IUPAC Name	1-benzylpiperidine-4- carboxamide	[1]
InChI	InChI=1S/C13H18N2O/c14- 13(16)12-6-8-15(9-7-12)10-11- 4-2-1-3-5-11/h1-5,12H,6-10H2, (H2,14,16)	[1]
InChIKey	ARYICIJWHSZXTO- UHFFFAOYSA-N	[1]
Canonical SMILES	C1CN(CCC1C(=O)N)CC2=CC =CC=C2	[1]
CAS Number	62992-68-1	[1]

Experimental Protocols: Synthesis

The following section details a potential multi-step synthesis of 1-benzylpiperidine-4-carboxamide, starting from 4-piperidinecarboxylic acid. This protocol is based on established chemical transformations.

Step 1: Esterification of 4-Piperidinecarboxylic Acid

This initial step converts the carboxylic acid to its corresponding methyl ester hydrochloride.

- Reactants: 4-Piperidinecarboxylic acid, Methanol, Thionyl chloride.
- Procedure:
 - Suspend 4-piperidinecarboxylic acid in methanol.
 - Cool the mixture in an ice bath.
 - Slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.



- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the mixture under reduced pressure to obtain 4piperidinecarboxylic acid methyl ester hydrochloride.

Step 2: N-Alkylation to form Methyl N-benzyl-4piperidinecarboxylate

The secondary amine of the piperidine ring is alkylated with benzyl bromide.

- Reactants: 4-Piperidinecarboxylic acid methyl ester hydrochloride, Benzyl bromide, Triethylamine, Acetonitrile.
- Procedure:
 - o Dissolve 4-piperidinecarboxylic acid methyl ester hydrochloride in acetonitrile.
 - Add triethylamine to the solution to neutralize the hydrochloride salt.
 - Add benzyl bromide to the reaction mixture.
 - Reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC.
 - After completion, cool the reaction mixture and filter to remove the triethylamine hydrobromide salt.
 - Concentrate the filtrate under reduced pressure.
 - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl N-benzyl-4piperidinecarboxylate.

Step 3: Hydrolysis to N-benzyl-4-piperidinecarboxylic acid



The methyl ester is hydrolyzed to the corresponding carboxylic acid.

- Reactants: Methyl N-benzyl-4-piperidinecarboxylate, Sodium hydroxide, Methanol, Water.
- Procedure:
 - Dissolve methyl N-benzyl-4-piperidinecarboxylate in a mixture of methanol and water.
 - Add a solution of sodium hydroxide.
 - Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
 - Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
 - Extract the product with an organic solvent.
 - Dry the organic layer and concentrate under reduced pressure to obtain N-benzyl-4piperidinecarboxylic acid.

Step 4: Amidation to 1-benzylpiperidine-4-carboxamide

The final step involves the conversion of the carboxylic acid to the primary amide.

- Reactants: N-benzyl-4-piperidinecarboxylic acid, a peptide coupling agent (e.g., HATU, HOBt/EDC), Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like diisopropylethylamine), and a suitable solvent (e.g., DMF).
- Procedure:
 - Dissolve N-benzyl-4-piperidinecarboxylic acid in anhydrous DMF.
 - Add the peptide coupling agents (e.g., HATU and HOBt).
 - Add the non-nucleophilic base (e.g., diisopropylethylamine) followed by the ammonia source (e.g., ammonium chloride).
 - Stir the reaction mixture at room temperature for 12-24 hours.



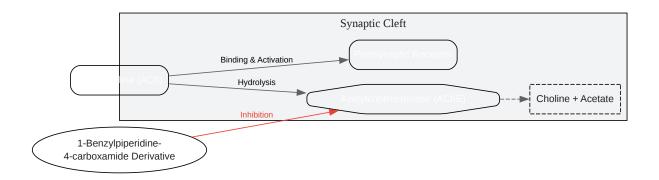
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain 1benzylpiperidine-4-carboxamide.

Potential Mechanism of Action: Cholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[2][3] The primary therapeutic strategy for this condition involves increasing the levels of the neurotransmitter acetylcholine in the brain.[4] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[1][5] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, which can lead to improvements in cognitive function.[1][5]

The proposed mechanism involves the binding of the inhibitor to the active site of the acetylcholinesterase enzyme, thereby preventing acetylcholine from being hydrolyzed.[1]





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Caption: Proposed Mechanism of Acetylcholinesterase Inhibition.

This guide provides foundational information for researchers and professionals working with 1-benzylpiperidine-4-carboxamide. Further experimental validation is necessary to fully characterize its biological activity and therapeutic potential.

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References

- 1. What are AChE inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Acetylcholinesterase inhibitor Wikipedia [en.wikipedia.org]



To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Benzylpiperidine-4-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b110988#1-benzylpiperidine-4-carboxamide-iupac-name-and-structure]

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